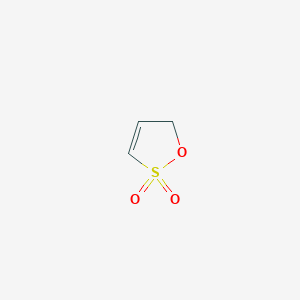

Prop-1-ene-1,3-sultone

描述

Historical Context and Evolution of Sultone Chemistry

The term "sultone" was first coined in 1888 to describe the cyclic esters of hydroxysulfonic acids. nih.gov These compounds have since become a subject of considerable interest in organic chemistry. nih.govacs.org The development of sultone chemistry has been marked by the exploration of various synthetic routes and their application as versatile intermediates.

Initially, the synthesis of sultones, such as 1,3-propane sultone, involved methods like the dehydration of gamma-hydroxypropanesulfonic acid. iarc.fr Over the years, more sophisticated and efficient synthetic strategies have been developed. For instance, methods for producing Prop-1-ene-1,3-sultone include the cyclization of compounds derived from the chlorination of specific precursors. chemicalbook.comgoogle.com Another approach involves an addition reaction between propargyl alcohol and an alkali metal sulfite (B76179) or bisulfite, followed by acidification and cyclization. patsnap.comgoogle.com

The evolution of sultone chemistry has been driven by the unique reactivity of the sultone ring. This strained ring system makes them effective alkylating agents, capable of introducing a sulfonate group into other molecules. wikipedia.org This reactivity has been harnessed in a wide array of organic transformations, establishing sultones as valuable building blocks in synthetic chemistry.

Significance of Cyclic Sulfonate Esters in Organic Synthesis and Materials Science

Cyclic sulfonate esters, or sultones, are a class of compounds with significant utility in both organic synthesis and materials science. Their importance stems from their reactivity as electrophiles, which allows them to participate in a variety of chemical reactions. guidechem.com

In organic synthesis, sultones are employed as potent alkylating agents. wikipedia.org The strained ring of a sultone can be opened by nucleophiles, leading to the formation of new carbon-sulfur or carbon-oxygen bonds and the introduction of a sulfonate group. rsc.org This functionality is particularly useful in the synthesis of complex molecules and pharmaceutical intermediates. patsnap.comwikipedia.org For example, the ring-opening reactions of cycloadducts derived from this compound with nucleophiles have been investigated to create new chemical structures. rsc.org

In the realm of materials science, cyclic sulfonate esters have found applications in the development of new polymers and functional materials. guidechem.com this compound, for instance, can act as a monomer in polymerization reactions, leading to the formation of polymers with specific properties. guidechem.com A particularly prominent application is in the field of battery technology. Sultones like this compound are used as electrolyte additives in lithium-ion batteries. google.comresearchgate.netsigmaaldrich.comresearchgate.net They are known to form a stable solid-electrolyte interphase (SEI) on the anode surface, which helps to improve the battery's performance and lifespan by preventing the degradation of the electrolyte. researchgate.netacs.orgresearchgate.net

Current Research Landscape of this compound (PES)

The current research on this compound (PES) is vibrant and largely focused on its application as an electrolyte additive in high-performance lithium-ion batteries. acs.orgresearchgate.netresearchgate.net Studies have shown that PES is effective in forming a protective SEI layer on the anode, which is crucial for the stability and longevity of the battery. researchgate.netacs.orgresearchgate.net

Researchers are actively investigating the reductive decomposition mechanism of PES to better understand how it contributes to the formation of the SEI. acs.org Density functional theory calculations have been employed to explore the ring-opening pathways of PES, revealing that the lithium-ion plays a critical role in its decomposition process. acs.org These studies aim to optimize the performance of PES as an additive.

Comparative studies have been conducted to evaluate the effectiveness of PES against other electrolyte additives, such as vinylene carbonate (VC). researchgate.net These studies have assessed various performance metrics, including gas evolution, coulombic efficiency, and impedance, to determine the optimal additive or combination of additives for specific battery chemistries. researchgate.net For example, it has been found that cells containing PES can produce less gas during formation and storage at elevated temperatures compared to those with VC. researchgate.net

Furthermore, research is exploring the synthesis of PES and its derivatives to enhance their properties. rsc.org Efficient synthetic routes are being developed to produce high-purity PES for use in battery applications. google.com The unique structure of PES also makes it a subject of interest in other areas of chemical synthesis, including its use in Diels-Alder reactions to create complex cyclic compounds. rsc.org

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 21806-61-1 chemicalbook.comscbt.com |

| Molecular Formula | C₃H₄O₃S chemicalbook.comscbt.com |

| Molecular Weight | 120.13 g/mol chemicalbook.comscbt.com |

| Melting Point | 82-83 °C chemicalbook.com |

| Boiling Point | 257 °C chemicalbook.com |

| Appearance | White to Almost white powder to crystal chemicalbook.comtcichemicals.com |

Structure

3D Structure

属性

IUPAC Name |

5H-oxathiole 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3S/c4-7(5)3-1-2-6-7/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLQVNFCMHPYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447528 | |

| Record name | Prop-1-ene-1,3-sultone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21806-61-1 | |

| Record name | 5H-1,2-Oxathiole, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21806-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-1-ene-1,3-sultone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-1,2-oxathiole 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Prop 1 Ene 1,3 Sultone

Classical and Modern Synthetic Routes

A well-established route to prop-1-ene-1,3-sultone involves a multi-step sequence starting from a suitable precursor, followed by halogenation and subsequent base-catalyzed elimination of hydrogen halide. chemicalbook.comgoogle.com This pathway offers a reliable method for constructing the unsaturated sultone ring.

The initial step in this classical synthesis involves the chlorination of a precursor compound. chemicalbook.com Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are employed to introduce a chlorine atom, which activates the molecule for subsequent cyclization and halogenation steps. chemicalbook.comgoogle.com This reaction transforms the starting material into a chlorinated intermediate, setting the stage for the formation of the sultone ring. google.com

Following the initial chlorination and cyclization to a propane (B168953) sultone intermediate, a key step is the introduction of a halogen at the second position of the sultone ring. chemicalbook.comgoogle.com Bromodan (1,3-Dibromo-5,5-dimethylhydantoin) is an effective reagent for this transformation, yielding a 2-halo-1,3-propane sultone. chemicalbook.comgoogle.com The reaction is typically carried out in a solvent like dichloroethylene at room temperature. chemicalbook.com This halogenation is crucial as the resulting 2-halo-1,3-propane sultone is the direct precursor to the final product via elimination. google.com

Table 1: Halogenation of 1,3-Propane Sultone Intermediate

| Reactant | Halogenating Agent | Product | Solvent | Temperature | Reaction Time |

| Chlorinated propane sultone intermediate | Bromodan (1,3-Dibromo-5,5-dimethylhydantoin) | 2-halo-1,3-propan sultone | Dichloroethylene | 20-30°C | 4-8 hours |

The final step in this synthetic sequence is the dehydrohalogenation of the 2-halo-1,3-propane sultone. chemicalbook.comgoogle.com This elimination reaction is facilitated by the addition of a base. chemicalbook.com The base abstracts a proton, leading to the formation of a double bond within the five-membered ring and the expulsion of a hydrogen halide. This process yields the target molecule, this compound. chemicalbook.comgoogle.com The use of an inorganic base can simplify purification, allowing for the isolation of a white solid product after separation of the organic layer and concentration under reduced pressure. google.com

An alternative and efficient approach to synthesizing this compound involves a sequence of addition, acidification, and cyclization reactions, starting from readily available materials. patsnap.comgoogle.com This method avoids some of the harsher reagents used in the halogenation route.

This synthetic pathway commences with the addition reaction between propargyl alcohol and an alkali metal sulfite (B76179) or bisulfite, such as sodium bisulfite or potassium bisulfite. patsnap.comgoogle.com The reaction is typically conducted in an aqueous solution. google.com The presence of a catalyst, which may consist of onium salts and crown ethers, can significantly increase the reaction speed and improve the yield to as high as 98%. patsnap.com After the addition is complete, the reaction is quenched by adding an inorganic or organic acid. patsnap.comgoogle.com The resulting acidified product is then separated and undergoes a cyclization reaction to form the final this compound. patsnap.com

Table 2: Synthesis via Addition-Acidification-Cyclization

| Reactant 1 | Reactant 2 | Catalyst Components | Reaction Steps | Molar Ratio (Reactant 1:2) |

| Propargyl alcohol | Alkali metal sulfite or bisulfite | Onium salt (60-80%), Crown ether (20-40%) | 1. Addition in aqueous solution2. Acidification3. Cyclization and Separation | 1:1 to 1:10 |

The synthesis of this compound (PES), a significant compound in organic synthesis, has been approached through various methodologies. The predominant route involves a multi-step process commencing with an addition reaction, followed by acidification and filtration, and culminating in esterification and cyclo-synthesis. Concurrently, alternative strategies are being explored to optimize yield and purity. Mechan

Advanced Reaction Mechanisms and Derivatization

Ring-Opening Reactions of Prop-1-ene-1,3-sultone

The strained ring of this compound is readily opened under various conditions, including nucleophilic attack and electrochemical reduction. These ring-opening reactions are fundamental to its application in creating functionalized organic compounds.

The five-membered ring of this compound is susceptible to cleavage by nucleophiles, a reaction characteristic of activated esters. Under alkaline conditions, the ring readily opens, highlighting its electrophilic nature. guidechem.com This reactivity allows for participation in various chemical transformations, including nucleophilic addition and ring-opening reactions, to form new chemical compounds. guidechem.com

The reaction of 1,3-propane sultone, a related saturated sultone, with various nucleophiles has been studied to understand the introduction of sulfopropyl groups into molecules, which imparts water solubility and an anionic character. chemicalbook.com This analogous reactivity suggests that this compound can also be functionalized by a range of nucleophiles to introduce the sulfonate group into other molecules.

In the context of lithium-ion batteries, this compound is utilized as an electrolyte additive that forms a stable solid-electrolyte interphase (SEI) on the anode. This process involves the electrochemical reductive decomposition of the sultone. researchgate.net Theoretical studies using density functional calculations have elucidated three primary ring-opening pathways: the breaking of the O–C, S–C, and S–O bonds. researchgate.net

The presence of Li+ ions plays a critical role in the reductive decomposition of this compound. researchgate.net While the S–O bond breaking is the most kinetically favorable pathway, it is effectively blocked by the formation of a Li+-participated seven-membered ring intermediate. researchgate.net Consequently, the decomposition proceeds via O–C and S–C bond cleavage, leading to the formation of stable decomposition products such as RSO3Li and ROSO2Li, which are key components of the SEI layer. researchgate.net

Cycloaddition Reactions

The α,β-unsaturated nature of the γ-sultone ring in this compound makes it an excellent dienophile in cycloaddition reactions, particularly in Diels-Alder reactions.

The dienophilicity of this compound has been investigated, showing its utility as a synthon in organic synthesis. The sulfonate group acts as an activating group for the olefinic dienophile. The Diels-Alder reactions of this compound with a variety of dienes have been shown to proceed with good chemical yield and excellent endo-selectivity. lookchem.com

Table 1: Diels-Alder Reactions of this compound with Various Dienes

| Diene | Reaction Conditions | Product(s) | Yield (%) | Endo:Exo Ratio |

| Cyclopentadiene | Toluene, 25°C, 24h | Cycloadduct | 85 | 4:1 |

| Cyclopentadiene | Toluene, 80°C, 4h | Cycloadduct | 90 | 3.5:1 |

| 1,3-Butadiene | Toluene, 110°C, 24h | Cycloadduct | 75 | - |

| Isoprene | Toluene, 110°C, 24h | Cycloadduct | 80 | - |

| 2,3-Dimethyl-1,3-butadiene | Toluene, 110°C, 24h | Cycloadduct | 88 | - |

This table is generated based on data reported in scientific literature. The specific yields and selectivities can vary based on experimental conditions.

In Diels-Alder reactions, the stereoselectivity is often directed towards the endo product. For the reaction of this compound with cyclopentadiene at room temperature, a moderate endo:exo selectivity of 4:1 is observed. When the reaction temperature is increased, the selectivity slightly decreases, which is a common characteristic of Diels-Alder reactions. The excellent endo-selectivity observed in many of these reactions is a key feature for synthetic applications. lookchem.com

The cycloadducts resulting from the Diels-Alder reactions of this compound are versatile intermediates that can undergo further chemical transformations. lookchem.com Ring-opening reactions of these cycloadducts with nucleophiles have been investigated. rsc.orghkbu.edu.hk Additionally, these adducts can be transformed into the corresponding sultams, which are cyclic sulfonamides. rsc.orghkbu.edu.hk These transformations allow for the synthesis of a diverse range of complex molecules from the initial Diels-Alder products. lookchem.com

Polymerization Mechanisms Involving this compound as a Monomer

Radical Copolymerization with Other Monomers

This compound (PES) can function as a monomer in radical copolymerization reactions, most notably with other unsaturated cyclic monomers like vinylene carbonate (VC). researchgate.netsciopen.com This copolymerization is particularly relevant in the context of materials science for energy storage. The polymerization can be initiated electrochemically, for example, during the formation cycle of a lithium-ion battery. researchgate.netsciopen.com

In this application, PES and VC are introduced as electrolyte additives. During the initial charging of the battery, the electrochemical conditions trigger a radical copolymerization of the two additives on the surface of the graphite (B72142) anode. researchgate.netsciopen.com This process forms a polymeric film that acts as a key component of the solid electrolyte interphase (SEI). researchgate.net The resulting copolymer is crucial for the performance and stability of the battery, demonstrating a practical application of the radical copolymerization of this sultone. sciopen.com

Formation of Polymers with Tailored Properties

The incorporation of this compound into polymers is a strategy for creating materials with specifically tailored properties. The copolymerization of PES with vinylene carbonate (VC) is a prime example, leading to the formation of a polymeric SEI with properties designed to enhance lithium-ion battery performance, especially at elevated temperatures. researchgate.netsciopen.com

The resulting polymer film is described as a "spatially adaptable polymeric solid electrolyte interphase". researchgate.netsciopen.com Its tailored properties include the ability to significantly mitigate the undesirable plating of lithium metal on the anode during cycling. researchgate.netsciopen.com Furthermore, the polymer, containing sulfur and fluorine species from its precursors, helps to deactivate Lewis acids like phosphorus pentafluoride (PF₅) in the electrolyte, which in turn prevents the formation of detrimental byproducts. sciopen.com This tailored functionality leads to a remarkable improvement in battery longevity and stability. For instance, graphite/NCM523 pouch cells containing both PES and VC as additives demonstrated a capacity retention of 97.54% after 500 cycles at 45 °C. sciopen.com The use of PES is recognized as a method to adjust the SEI layer to achieve enhanced cell performance. researchgate.net

| Monomer System | Application | Tailored Property | Performance Metric |

|---|---|---|---|

| 0.3 wt.% PES + 0.5 wt.% Vinylene Carbonate (VC) | Electrolyte additive for Gr|NCM523 pouch cells | Formation of a stable, polymeric Solid Electrolyte Interphase (SEI) | 97.54% capacity retention after 500 cycles at 45 °C sciopen.com |

| This compound (PES) | Electrolyte additive for Li-ion batteries | Mitigation of Li plating on anode | Enhanced cycling stability researchgate.netsciopen.com |

| This compound (PES) | Electrolyte additive for Li-ion batteries | Deactivation of Lewis acid PF₅ | Reduced formation of LiₓPOFᵧ byproducts sciopen.com |

Applications of Prop 1 Ene 1,3 Sultone in Energy Storage Systems

Solid Electrolyte Interphase (SEI) Formation in Lithium-Ion Batteries (LIBs)

As an electrolyte additive, Prop-1-ene-1,3-sultone (PES) plays a pivotal role in enhancing the electrochemical performance of lithium-ion batteries. researchgate.net Its effectiveness stems from its ability to be reduced at a higher potential than the conventional carbonate solvents, such as ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), used in the electrolyte. researchgate.netelectrochemsci.org This preferential reduction allows PES to decompose on the anode surface during the initial charging cycles, forming a protective SEI layer. daneshyari.comelectrochemsci.org

This PES-derived SEI film is crucial for suppressing the continued decomposition of the main electrolyte solvent. electrochemsci.org In PC-based electrolytes, for instance, the use of PES successfully prevents the co-intercalation of PC molecules with lithium ions into the graphite (B72142) anode, a phenomenon that can lead to the exfoliation of the graphite structure and rapid capacity decay. researchgate.netdaneshyari.com The stable SEI layer created by PES is ionically conductive, allowing for the passage of Li+ ions, but electronically insulating, preventing further reductive decomposition of the electrolyte. acs.org This leads to improved cell performance, including more stable cycle efficiency and reduced gas generation during formation and storage at elevated temperatures. researchgate.net

The formation of the beneficial SEI layer from PES is a result of its electrochemical reductive decomposition on the anode surface. acs.orgfigshare.com This complex process involves the breaking of specific chemical bonds within the PES molecule, a mechanism that has been extensively studied through theoretical and computational chemistry. acs.org

To elucidate the reductive decomposition mechanism of PES, researchers have employed Density Functional Theory (DFT) calculations. acs.orgdaneshyari.comfao.org These computational studies are often combined with a self-consistent reaction field (SCRF) method, such as the conductor-variant polarized continuum model (CPCM), to account for the bulk solvent effects on the molecular geometry and electronic structures. acs.orgacs.org This approach allows for the investigation of various possible reaction pathways, the optimization of molecular structures, and the search for transition states to understand the thermodynamics and kinetics of the decomposition process. researchgate.netacs.orgfao.org

Theoretical investigations into the reductive decomposition of the PES molecule have primarily examined three potential ring-opening pathways initiated by electron reduction. acs.orgfigshare.comacs.org These pathways involve the cleavage of the following bonds within the five-membered sultone ring:

O-C bond breaking acs.orgresearchgate.net

S-C bond breaking acs.orgresearchgate.net

S-O bond breaking acs.orgresearchgate.net

These bond-breaking processes represent the initial steps in the transformation of the PES molecule into the various components that constitute the SEI layer. acs.org

Computational studies have revealed that lithium ions (Li+) play a pivotal role in directing the reductive decomposition of PES. acs.orgfigshare.comresearchgate.net The presence of Li+ ions significantly alters the favorability of the different bond-breaking pathways. researchgate.net While the S-O bond-breaking process is the most kinetically favored in the absence of Li+, its progression is effectively blocked by the formation of a stable intermediate structure: a Li+-participated seven-membered ring. acs.orgfigshare.comresearchgate.net This interaction prevents further decomposition along the S-O pathway. researchgate.net Consequently, the decomposition of PES in the presence of Li+ proceeds via the O-C and S-C bond-breaking pathways, which lead to the formation of stable decomposition products that are essential for building the SEI. acs.orgfigshare.comresearchgate.net

The reductive decomposition of PES via the distinct bond-breaking pathways leads to the formation of specific lithium-containing inorganic and organic sulfur compounds that are incorporated into the SEI layer. researchgate.net

The O-C bond-breaking pathway is understood to result in the formation of lithium alkyl sulfonates, generically represented as RSO3Li . acs.orgresearchgate.net

The S-C bond-breaking pathway leads to the creation of lithium alkyl sulfates, represented as ROSO2Li . acs.orgresearchgate.net

Further decomposition processes can also lead to the formation of inorganic Lithium Sulfite (B76179) (Li2SO3) . daneshyari.comacs.org

These components are critical to the functionality of the SEI, contributing to a stable and protective interface on the anode. researchgate.net The table below summarizes the relationship between the decomposition pathway and the resulting SEI constituents.

| Decomposition Pathway | Primary SEI Constituents | Reference |

|---|---|---|

| O-C Bond Breaking | RSO3Li (Lithium Alkyl Sulfonate) | acs.orgresearchgate.net |

| S-C Bond Breaking | ROSO2Li (Lithium Alkyl Sulfate) | acs.orgresearchgate.net |

| Further Decomposition | Li2SO3 (Lithium Sulfite) | daneshyari.comacs.org |

Comparison with Other SEI-Forming Additives (e.g., Vinylene Carbonate (VC), 1,3-Propane Sultone (PS), DTD)

This compound (PES) is often evaluated against other well-known solid electrolyte interphase (SEI)-forming additives to gauge its relative effectiveness. The most common benchmarks include Vinylene Carbonate (VC), 1,3-Propane Sultone (PS), and 1,3,2-dioxathiolane (B15491259) 2,2-dioxide (DTD).

Theoretical calculations and experimental results show that PES is reduced at a higher potential than propylene carbonate (PC) and even PS, indicating its preferential decomposition to form a stable SEI on the anode surface. researchgate.netgdut.edu.cn This early formation of the SEI layer helps to prevent the co-intercalation of solvent molecules like PC into the graphite anode, a common cause of electrode damage. researchgate.net

When compared to VC, a widely used additive, PES demonstrates several distinct advantages, particularly concerning thermal stability. researchgate.net While both additives improve coulombic efficiency and reduce self-discharge, PES is notably superior in suppressing gas generation at elevated temperatures. researchgate.netsemanticscholar.org In Li[Ni1/3Mn1/3Co1/3]O2 (NMC111)/graphite pouch cells stored at 60°C, those containing PES produced approximately 90% less gas than cells with VC. semanticscholar.org However, the introduction of either PES or VC tends to increase the impedance of the negative electrode while decreasing that of the positive electrode. researchgate.net

Studies comparing sulfur-containing additives reveal that their performance can be highly dependent on the battery chemistry. For instance, in certain sodium-ion battery (SIB) configurations, PS and DTD were found to be more effective than PES. researchgate.net In these systems, PS and DTD led to the formation of a denser, more uniform SEI film, resulting in significantly improved capacity retention, whereas PES had a negative effect. researchgate.netsciepublish.com

The following table summarizes the comparative performance of these additives based on reported research findings.

| Additive | Key Advantages | Key Disadvantages | SEI Components |

| This compound (PES) | Excellent at reducing gas evolution, especially at high temperatures. researchgate.netsemanticscholar.org Forms a stable SEI and improves cyclic stability. electrochemsci.org | Can increase charge transfer resistance/impedance, particularly at higher concentrations. semanticscholar.orgelectrochemsci.org | Forms sulfite species (RSO3Li, ROSO2Li) and potentially long-chain carbon structures. researchgate.netresearchgate.netfao.org |

| Vinylene Carbonate (VC) | Improves coulombic efficiency and cycle life. semanticscholar.org Forms a stable SEI (poly(VC)). acs.org | Performance degrades at high temperatures and high voltages, leading to significant gas evolution. researchgate.netsemanticscholar.orgrsc.org | Forms poly(VC), lithium carbonate, and lithium alkyl carbonates. acs.orgelectrochemsci.org |

| 1,3-Propane Sultone (PS) | Suppresses gas evolution and improves high-temperature performance. electrochemsci.orgnih.gov Forms an effective SEI containing sulfites. acs.org | Can lead to the formation of unstable species like alkyl sulfonic acids within the SEI. researchgate.net | Forms lithium alkyl sulfonates (RSO3Li). acs.orgelectrochemsci.org |

| DTD (Ethylene Sulfate) | Effective at forming a stable SEI in both Li-ion and Na-ion systems. researchgate.netresearchgate.net Reduces negative electrode impedance. researchgate.net | Can be chemically unstable in certain electrolyte formulations upon storage. diva-portal.org | Forms sulfates and sulfites (ROSO2- and RSO3-). researchgate.netresearchgate.net |

Impact on Battery Performance and Longevity

Reduced Gas Evolution During Formation and Storage

A significant advantage of PES is its ability to drastically reduce gas production, a common issue in lithium-ion cells that leads to pouch cell swelling and performance degradation. daneshyari.comresearchgate.net PES has been shown to reduce gassing at both the positive and negative electrodes during the initial formation cycle and subsequent charge-discharge cycling. daneshyari.com

In comparative studies using NMC/graphite pouch cells, PES consistently outperforms VC in suppressing gas. researchgate.net During formation, cells with PES produce less gas than those with VC. researchgate.net The difference is even more pronounced during high-temperature storage. At 60°C and a state of charge corresponding to 4.2 V, cells with 2% PES generated substantially less gas than those with 2% VC, virtually eliminating cell swelling. researchgate.netsemanticscholar.org Increasing the concentration of PES (up to 6%) further reduces gas evolution, though it may also lead to higher impedance. semanticscholar.orgresearchgate.net This suppression of gas is critical for improving the calendar life and safety of batteries, especially those operating in high-temperature environments. electrochemsci.org

Improved Cyclic Stability and Capacity Retention

The formation of a more stable and effective SEI layer by PES directly translates to improved cycling performance. electrochemsci.org The robust SEI layer better protects the anode from continuous electrolyte decomposition, preserving the lithium inventory and enhancing capacity retention over long-term cycling. researchgate.netresearchgate.net

In LiCoO2/graphite batteries, the addition of PES resulted in a lower capacity fading rate compared to cells without the additive, particularly at elevated temperatures. electrochemsci.org For example, a cell with 1% PES cycled at 70°C with a 2C current retained 90.1% of its capacity after 300 cycles. electrochemsci.org Similarly, NMC/graphite pouch cells with 2% PES demonstrated higher coulombic efficiency and less capacity fade during high-precision coulometry cycling compared to cells with 2% VC. researchgate.netsemanticscholar.org

| Cell Chemistry | Additive | Cycling Conditions | Capacity Retention | Source |

| LiCoO2/Artificial Graphite | 1% PES | 2C rate @ 70°C | 90.1% after 300 cycles | electrochemsci.org |

| LiCoO2/Artificial Graphite | 3% PES | 2C rate @ 70°C | >90% after 300 cycles | electrochemsci.org |

| NMC111/Graphite | 2% PES | C/20 rate @ 40°C | Higher than 2% VC after ~16 cycles | researchgate.netsemanticscholar.org |

| NMC111/Graphite | No Additive | C/20 rate @ 40°C | Lower than PES and VC cells | semanticscholar.org |

Mitigation of Lithium Plating

Lithium plating, the deposition of metallic lithium on the anode surface, is a critical safety concern that can lead to dendritic growth and internal short circuits. Additives that promote a uniform and stable SEI can help mitigate this issue. The radical copolymerization of PES with other additives, such as VC, can create a spatially adaptable polymeric SEI on the graphite anode, which has been shown to significantly mitigate Li plating during cycling. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) Analysis of SEI

Electrochemical Impedance Spectroscopy (EIS) is used to study the resistance characteristics of the battery, providing insights into the properties of the SEI layer. Studies consistently show that the addition of PES affects the impedance of both electrodes.

Typically, PES increases the charge transfer resistance at the negative (graphite) electrode after formation. researchgate.netsemanticscholar.org This is attributed to the formation of the SEI layer, which, while protective, adds an resistive component to the interface. However, this increase in impedance is often offset by the benefits of reduced gassing and improved stability. semanticscholar.org Interestingly, EIS studies on symmetric cells have revealed that PES also tends to decrease the impedance at the positive (cathode) electrode. researchgate.netsemanticscholar.org While the initial impedance may be higher in PES-containing cells, in some cases, the impedance has been observed to decrease after extended cycling, unlike in cells with VC where impedance tends to increase over time. researchgate.net

Applications in Sodium-Ion Batteries

The use of this compound has also been explored in sodium-ion batteries (SIBs), an emerging energy storage technology. As in LIBs, the goal is to form a stable SEI on the anode to improve cycling performance. diva-portal.org

However, the effectiveness of PES in SIBs appears to be highly dependent on the specific electrode materials and electrolyte system. In one study involving Na(Ni0.4Mn0.4Cu0.1Ti0.1)O2/hard carbon full cells, the addition of 2 wt% PES to the electrolyte had a negative effect on capacity retention. researchgate.net In the same system, other sulfur-based additives like 1,3-propane sultone (PS) and ethylene sulfate (B86663) (DTD) were found to be superior, improving capacity retention from 58.7% to over 79%. researchgate.netsciepublish.com The decomposition of PS and DTD in this SIB system formed a more uniform and dense SEI film containing sulfates and sulfites, which stabilized the interface. researchgate.net

Conversely, in other SIB systems, PES has shown promise. In cells using a non-flammable triethyl phosphate (B84403) (TEP)-based electrolyte with a hard carbon anode, the addition of 3 wt% PES was found to be the most effective among several additives studied. diva-portal.org These cells retained 80% of their discharge capacity after 450 cycles, with X-ray photoelectron spectroscopy confirming the formation of a sulfur-containing SEI on the negative electrode. diva-portal.org This suggests that while PES can be a beneficial additive for SIBs, its performance is not as universally established as in LIBs and requires careful optimization for specific cell chemistries. sciepublish.comdiva-portal.org

Comparative Studies as Film-Forming Additive

This compound (PES) has been extensively evaluated as a film-forming additive in energy storage systems, often in direct comparison with other additives to gauge its relative efficacy. These studies provide critical insights into its performance regarding battery longevity, efficiency, and stability.

Comparison with Vinylene Carbonate in Li-Ion Cells

A significant body of research focuses on comparing PES with vinylene carbonate (VC), another widely used film-forming additive. In studies utilizing Li[Ni1/3Mn1/3Co1/3]O2 (NMC111)/graphite pouch cells, PES has demonstrated several advantages over VC. researchgate.netresearchgate.net

One key finding is the reduced gas evolution in cells containing PES. Gas measurements indicated that cells with PES produced less gas during the initial formation cycle and significantly less gas during high-temperature storage (60°C) compared to cells with 2% VC. researchgate.netresearchgate.net Specifically, during storage at 60°C, PES-containing cells generated 90% less gas than those with VC. researchgate.net

From an electrochemical performance standpoint, cells with 2% PES exhibited higher coulombic efficiency, lower charge endpoint capacity slippage, and a smaller voltage drop during storage than cells containing 2% VC. researchgate.net While both additives were found to increase the negative electrode impedance and decrease the positive electrode impedance, PES generally offered a superior balance of properties. researchgate.net

However, the concentration of PES plays a crucial role. While 2% PES showed performance comparable to 2% VC in terms of coulombic efficiency, higher concentrations of 4% and 6% PES proved to be superior, albeit at the cost of higher charge transfer impedance after formation. researchgate.net Despite the higher impedance, cells with PES consistently showed the smallest irreversible capacity loss. researchgate.net A combination of VC and PES can yield even better cycling performance, but this comes at the expense of a much higher impedance. researchgate.net

Interactive Data Table: Performance Comparison of PES vs. VC in NMC/Graphite Pouch Cells

| Performance Metric | 2% PES Additive | 2% VC Additive | Key Finding | Source(s) |

| Gas Evolution (Formation) | Lower | Higher | PES is more effective at suppressing gas during the initial cycles. | researchgate.netresearchgate.net |

| Gas Evolution (60°C Storage) | Significantly Lower (~90% less) | Higher | PES provides superior stability and gas suppression at elevated temperatures. | researchgate.netresearchgate.net |

| Coulombic Efficiency | Higher | Lower | Cells with PES demonstrate more efficient charge-discharge cycles. | researchgate.net |

| Charge Endpoint Capacity Slippage | Lower | Higher | PES contributes to better capacity retention over time. | researchgate.net |

| Voltage Drop (During Storage) | Smaller | Larger | Indicates lower self-discharge and better stability with PES. | researchgate.net |

| Charge Transfer Impedance | Increased (concentration dependent) | Increased | Higher concentrations of PES (4%, 6%) increase impedance more but offer superior cycling. | researchgate.net |

Comparison with Other Sultone Additives in Na-Ion Batteries

The effectiveness of an additive can be highly dependent on the battery chemistry. In a comparative study for sodium-ion batteries using a hard carbon (HC) anode and a Na(Ni0.4Mn0.4Cu0.1Ti0.1)0.999La0.001O2 (NMCT-La) cathode, PES was evaluated against 1,3-propane sultone (PS) and ethylene sulfate (DTD). researchgate.net

In this specific system, both 2 wt% PS and 2 wt% DTD significantly improved capacity retention after 100 cycles, increasing it from 58.7% in the base electrolyte to 82.0% and 79.4%, respectively. researchgate.net In contrast, the addition of PES was found to have a negative effect on performance. researchgate.net The superior performance of PS and DTD was attributed to their ability to form a denser and more uniform solid electrolyte interphase (SEI) on the hard carbon electrode, which also provided protection for the cathode material from electrolyte degradation. researchgate.net

Interactive Data Table: Additive Performance in Na-Ion Full Cells (NMCT-La‖HC)

| Additive (2 wt%) | Base Electrolyte (Control) | 1,3-propane sultone (PS) | Ethylene sulfate (DTD) | This compound (PES) | Source |

| Capacity Retention (100 cycles) | 58.7% | 82.0% | 79.4% | Negative Effect | researchgate.net |

| Observed SEI Quality | N/A | Denser & More Uniform | Denser & More Uniform | N/A | researchgate.net |

These comparative studies underscore that while this compound is a highly effective film-forming additive in certain lithium-ion chemistries, particularly in suppressing gas and enhancing coulombic efficiency compared to VC, its performance is not universal. researchgate.netresearchgate.net The choice of additive must be tailored to the specific electrode materials and electrolyte system of the energy storage device. researchgate.net

Environmental and Occupational Health Research

Exposure Assessment and Monitoring

Monitoring of Propane-1,3-sultone (PS) in workplace air is critical for assessing occupational exposure to this potential carcinogen. semanticscholar.orgnih.gov A validated method utilizes a gas chromatograph coupled with a mass spectrometer (GC-MS) for determination. mdpi.com This approach allows for the quantification of PS concentrations within a measuring range relevant to occupational safety standards, such as the maximum allowable concentration (MAC) in Poland, which is set at 7 µg/m³. semanticscholar.orgnih.gov

The established sampling method involves drawing a known volume of workplace air through a glass tube specifically prepared for trapping the compound. researchgate.net Air samples, typically 360 liters, are passed through a glass tube that contains a glass fiber filter and two successive layers of silica (B1680970) gel. mdpi.comnih.gov The first layer consists of 400 mg of silica gel, which serves as the primary collection medium, while the second 200 mg layer acts as a protective backup to ensure quantitative trapping of the analyte. nih.gov After sampling, the compound is desorbed from the silica gel using acetonitrile (B52724) for subsequent analysis. nih.govresearchgate.net

The desorbed solution containing Propane-1,3-sultone is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). semanticscholar.org The chromatographic separation is typically performed on an HP-5MS capillary column (30 m × 0.25 mm; 0.25 μm). researchgate.net

Specific conditions for the analysis include a programmed temperature sequence, starting at 100°C and increasing by 5°C per minute to a final temperature of 150°C. researchgate.net Helium is used as the carrier gas with a constant flow of 1 mL/min. researchgate.net The mass spectrometer operates with 70 eV electron ionization, and for quantitative analysis, selected ion monitoring (SIM) is employed, tracking masses m/z 30, 58, and 122. researchgate.net

The validated GC-MS method demonstrates high sensitivity, which is essential for monitoring low-level occupational exposures. For a 360 L air sample, the method achieves a Limit of Detection (LOD) of 13 ng/m³ and a Limit of Quantification (LOQ) of 40 ng/m³ . nih.govmdpi.comnih.gov The validated measuring range for this sample volume is 0.7 to 14 µg/m³. nih.govmdpi.com

Table 1: Analytical Method Parameters for Propane-1,3-sultone in Workplace Air

Parameter Value Reference Air Sample Volume Sampling Medium Glass tube with glass fiber filter and two layers of silica gel (400 mg / 200 mg) N/A Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) N/A Limit of Detection (LOD) 13 ng/m³ 360 L Limit of Quantification (LOQ) 40 ng/m³ 360 L Measuring Range 0.7 - 14 µg/m³ 360 L

Determination in Workplace Air

Toxicological Profiles and Health Implications

Propane-1,3-sultone is recognized as a directly alkylating substance with significant carcinogenic and genotoxic properties. sigmaaldrich.com The International Agency for Research on Cancer (IARC) has classified 1,3-Propane sultone as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence from animal studies. epa.govepa.govinchem.orgwho.int The Scientific Committee on Occupational Exposure Limits (SCOEL) of the European Commission further categorizes it as a genotoxic carcinogen without a discernible threshold. who.int

Carcinogenicity: Evidence from animal studies is robust, showing that Propane-1,3-sultone is carcinogenic in rats across various administration routes, including oral, intravenous, and dermal exposure. inchem.orgwho.int These studies have linked the compound to tumors at multiple sites, such as the brain (gliomas), mammary gland, intestine, and hematopoietic system. sigmaaldrich.comepa.gov In mice, it has been shown to produce local tumors following skin application and subcutaneous injection. inchem.orgwho.int

A study of a small cohort of 55 occupationally exposed workers in Germany provides strong evidence of its carcinogenicity in humans. sigmaaldrich.com Among this group, several malignancies were observed that were consistent with findings from rodent studies, including two cases of glioblastoma (a rare brain cancer) and a case of duodenal carcinoma, which is also an uncommon human cancer. sigmaaldrich.com

Genotoxicity: The genotoxicity of Propane-1,3-sultone has been confirmed in a range of assays. nih.gov It is mutagenic in bacteria and demonstrates positive results for numerous genetic activity endpoints in both rodent and human cells in vitro. inchem.orgwho.int In vivo studies have shown that it induces DNA strand breaks in the brain cells of rats. inchem.orgwho.int Comprehensive assessments using a battery of tests—including the bacterial reverse mutation assay, chromosomal aberration assay, and in vitro micronucleus assay—all yielded positive results. nih.gov Furthermore, in vivo studies using the Pig-a gene mutation assay and a combined micronucleus/comet assay also confirmed its genotoxic effects. nih.govnih.gov

Table 2: Summary of Toxicological Profile for Propane-1,3-sultone

Toxicological Endpoint Finding Study Type IARC Classification Group 2B: Possibly carcinogenic to humans Agency Review Carcinogenicity (Animal) Induces tumors at multiple sites in rats (brain, mammary gland, intestine) and local tumors in mice. In vivo (Oral, Dermal, IV) Carcinogenicity (Human) Linked to glioblastomas and rare intestinal cancers in an occupationally exposed cohort. Epidemiological Study Genotoxicity (In Vitro) Positive in bacterial reverse mutation, chromosomal aberration, and micronucleus assays. Mutagenic in rodent and human cells. In vitro assays Genotoxicity (In Vivo) Induces DNA strand breaks in rat brain cells. Positive in Pig-a and micronucleus/comet assays. In vivo assays

Safety Handling and Hazard Mitigation in Laboratory and Industrial Settings

Given the classification of Prop-1-ene-1,3-sultone as a probable human carcinogen and a mutagen, strict safety protocols are essential in any setting where it is handled. inchem.orgnj.gov Hazard mitigation strategies focus on minimizing all potential routes of exposure, including inhalation, skin contact, and ingestion. uga.edumdpi.com

Engineering Controls: All work with 1,3-propane sultone must be conducted in a designated area to prevent contamination. uga.edu Operations should be carried out within a certified chemical fume hood, glovebox, or a ducted biosafety cabinet to maintain airborne concentrations at the lowest possible level. uga.edu These ventilation systems must be regularly certified to ensure they are functioning correctly. uga.edu

Personal Protective Equipment (PPE): Comprehensive PPE is mandatory to prevent any direct contact with the substance. This includes:

Eye Protection: Safety glasses with side shields or chemical goggles are required. scbt.com If there is a risk of splashing, a face shield should be worn in combination with other respiratory and eye protection. inchem.org

Hand Protection: Chemical-resistant gloves must be worn. scbt.com Nitrile and neoprene are recommended materials. nj.gov The choice of glove should be based on the frequency and duration of contact, with higher protection classes recommended for prolonged exposure. scbt.com

Respiratory Protection: If engineering controls are insufficient, a respirator may be necessary. scbt.com For instance, an air-purifying, full-facepiece respirator with an appropriate filter is recommended for escape situations. cdc.gov

Handling and Hygiene:

Avoid all personal contact, including inhalation of dust or vapors. scbt.com

Do not eat, drink, or smoke in areas where the chemical is handled or stored. kishida.co.jpinchem.org

Wash hands thoroughly with soap and water after handling. scbt.com

Keep containers securely sealed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like strong acids, bases, and oxidizers. kishida.co.jpuga.edu

Emergency Procedures:

Spills: For minor spills, use dry clean-up procedures to avoid generating dust, such as vacuuming with a HEPA-filtered, explosion-proof vacuum or gently sweeping after dampening with water. scbt.com For major spills, the area should be evacuated, and emergency responders alerted. scbt.com The spill should be contained and absorbed with materials like sand, earth, or vermiculite. scbt.com Spilled material must be collected in sealed, labeled containers for hazardous waste disposal. inchem.org

Fire: In case of fire, poisonous gases such as sulfur dioxide may be produced. nj.gov Use appropriate extinguishing media for the surrounding fire, such as water spray, foam, or dry chemical powder. scbt.com Fire-exposed containers should be kept cool with a water spray. nj.gov

First Aid: In case of contact, immediate action is critical. For skin contact, flush immediately with plenty of water for at least 15 minutes and remove contaminated clothing. uga.edu For eye contact, flush immediately with water for at least 15 minutes. uga.edu If inhaled, move the person to fresh air. uga.edu If swallowed, rinse the mouth with water. uga.edu In all cases of exposure, immediate medical attention is required. uga.educdc.gov

Future Research Directions and Emerging Applications

Novel Derivatizations and Functionalization of Prop-1-ene-1,3-sultone

The unique chemical structure of this compound, featuring a strained five-membered ring and a reactive double bond, makes it a valuable precursor in organic synthesis. guidechem.com Future research is expected to further exploit these features for the creation of novel molecules with diverse functionalities.

The electrophilic nature of PES allows it to react with a variety of nucleophiles, leading to ring-opening reactions. guidechem.com This reactivity can be harnessed to introduce the sulfopropyl group into different molecular scaffolds, a strategy that is particularly useful in medicinal chemistry for enhancing the hydrophilicity of drug candidates. rsc.org Furthermore, the double bond in the PES molecule can undergo electrophilic addition reactions, such as with hydrogen bromide, without disrupting the sultone ring, offering another avenue for functionalization. guidechem.com

Recent synthetic methodologies have demonstrated the utility of PES in more complex transformations. For instance, nickel-catalyzed cyclization reactions utilizing sulfur(VI) fluoride (B91410) exchange (SuFEx) have been developed for the synthesis of sultone-functionalized pyridines. doi.org Additionally, PES can participate in 1,3-dipolar cycloaddition reactions with nitrile oxides and nitrones to generate isoxazolines and isoxazolidines, respectively, with high regio- and stereoselectivity. d-nb.info These reactions open up pathways to novel heterocyclic compounds with potential biological activities.

Future work in this area will likely focus on expanding the library of PES-derived compounds through the exploration of new catalytic systems and reaction partners. The development of asymmetric synthesis methods for chiral sultones is another promising direction, as these could serve as valuable building blocks in the synthesis of complex natural products and pharmaceuticals. acs.org

Advanced Computational Modeling of PES Reactions and Interfacial Phenomena

Computational modeling, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanism of SEI formation by PES in lithium-ion batteries. indico.globaldaneshyari.com These studies have provided critical insights into the reductive decomposition pathways of PES on the anode surface. researchgate.netacs.orgfao.org DFT calculations have shown that the lithium ion plays a crucial role in the reductive decomposition of PES, influencing the preferred bond-breaking pathways (O-C, S-C, or S-O). acs.orgfao.org

Future computational research will likely move towards more complex and realistic models. This includes the use of ab initio molecular dynamics (MD) simulations to study the initial stages of SEI formation in the presence of PES and other electrolyte components. researchgate.net MD simulations can also provide a more detailed picture of the solvation structure of lithium ions in electrolytes containing PES, which is crucial for understanding ion transport properties. acs.org

Advanced modeling techniques will also be employed to investigate the interfacial phenomena at the cathode-electrolyte interface. Understanding how PES and its decomposition products interact with the cathode surface is essential for mitigating parasitic reactions and improving the high-voltage performance of lithium-ion batteries. Furthermore, computational screening of novel PES derivatives with tailored reduction potentials and SEI-forming properties could accelerate the discovery of next-generation electrolyte additives.

Exploration in Next-Generation Battery Chemistries

The success of PES in conventional lithium-ion batteries has spurred interest in its application in next-generation energy storage systems. Research is actively exploring the use of PES in sodium-ion batteries, lithium-sulfur batteries, and solid-state batteries.

In sodium-ion batteries (SIBs) , PES has been investigated as a film-forming additive. researchgate.net However, its effectiveness can be highly dependent on the specific electrolyte system and cell chemistry. While some studies have shown that PES can be a promising additive in non-flammable triethyl phosphate (B84403) (TEP)-based electrolytes for SIBs, others have reported negative effects on capacity retention in certain carbonate-based electrolytes. researchgate.netdiva-portal.org Further research is needed to optimize the use of PES in SIBs and to understand the fundamental differences in SEI formation compared to lithium-ion systems.

The table below summarizes the effect of different sulfur-based additives on the capacity retention of sodium-ion full cells.

| Electrolyte Additive (2 wt%) | Base Electrolyte | Capacity Retention |

| None | 1 M NaPF6 in EC:DMC with 2 wt% FEC | 58.7% |

| 1,3-propane sultone (1,3-PS) | 1 M NaPF6 in EC:DMC with 2 wt% FEC | 82.0% |

| This compound (PES) | 1 M NaPF6 in EC:DMC with 2 wt% FEC | Negative Effect |

| Ethylene (B1197577) sulfate (B86663) (DTD) | 1 M NaPF6 in EC:DMC with 2 wt% FEC | 79.4% |

Data sourced from a comparative study on sulfur-based additives for sodium-ion batteries. researchgate.net

For lithium-sulfur (Li-S) batteries , the polysulfide shuttle effect is a major challenge. PES and other sultone derivatives are being explored as electrolyte additives to form a protective layer on the lithium metal anode, thereby suppressing the shuttle mechanism and improving cycle life.

In the development of solid-state batteries , maintaining a stable interface between the solid electrolyte and the electrodes is critical. PES could potentially be used as an interfacial layer or as an additive in polymer-based solid electrolytes to enhance interfacial contact and reduce impedance.

Sustainable Synthesis and Lifecycle Assessment

As the demand for batteries and other technologies utilizing PES grows, the development of sustainable synthesis routes and a thorough understanding of its lifecycle assessment become increasingly important. Current synthesis methods for PES often involve multi-step processes that may use hazardous reagents. guidechem.comgoogle.comgoogle.com

Future research in this area should focus on the development of "green" synthesis methods for PES. This could involve the use of renewable starting materials, environmentally benign solvents, and catalytic processes that minimize waste generation. For example, exploring enzymatic or biocatalytic routes for the synthesis of sultones could offer a more sustainable alternative to traditional chemical methods.

A comprehensive lifecycle assessment (LCA) of PES is also needed to evaluate its environmental impact from production to disposal or recycling. This would involve quantifying the energy consumption, greenhouse gas emissions, and other environmental burdens associated with its entire lifecycle. The findings from such an assessment would be invaluable for guiding the development of more sustainable battery technologies and for informing policy decisions related to the use and disposal of battery components.

常见问题

Q. What are the implications of PES's thermal decomposition products on battery safety?

- Methodology : Thermogravimetric analysis coupled with GC-MS (TGA-GC-MS) identifies decomposition byproducts. Accelerated rate calorimetry (ARC) evaluates exothermic behavior under abuse conditions. Mitigation strategies include co-additives to scavenge reactive intermediates .

Methodological Guidelines

- For synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis .

- For battery studies : Use pouch cells with controlled electrode balancing to isolate PES effects .

- For bioconjugation : Employ excess nucleophiles to drive reactions to completion, followed by dialysis for purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。